Ethyl 6-hydroxy-2-naphthoate
Overview
Description
Ethyl 6-hydroxy-2-naphthoate is a chemical compound related to the naphthalene family, which is a group of organic compounds with two fused benzene rings. The compound is characterized by the presence of an ethyl ester functional group and a hydroxyl group attached to the naphthalene backbone. Although the specific compound Ethyl 6-hydroxy-2-naphthoate is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of Ethyl 6-hydroxy-2-naphthoate.
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves multi-step reactions including catalyzed reactions, halogenation, and hydrolysis. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involves Pd-catalyzed reactions and regioselective addition of halogens followed by carbonylation and alkaline hydrolysis . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves detailed structural determination through various analytical techniques, suggesting a complex reaction mechanism . These methods could potentially be adapted for the synthesis of Ethyl 6-hydroxy-2-naphthoate.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is often determined using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the crystal and molecular structures of certain naphthalene derivatives were confirmed by single crystal X-ray diffraction data, revealing details about the unit cell parameters and the presence of disorder in the molecules . These techniques are crucial for confirming the molecular structure of synthesized compounds, including Ethyl 6-hydroxy-2-naphthoate.
Chemical Reactions Analysis
Naphthalene derivatives can participate in various chemical reactions due to their activated unsaturated systems. They can act as substrates in conjugated addition reactions of carbanions in the presence of basic catalysts . The presence of functional groups such as hydroxyl or methoxy groups can influence the reactivity and the types of chemical reactions these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the presence of sulfo groups in the polymer derived from 2-(6-sulfo-2-naphthoxy)ethyl methacrylate sodium salt affects its solubility and ability to solubilize hydrophobic molecules . The introduction of substituents like cyano, hydroxy, and ethyl groups can alter the compound's solubility, melting point, and reactivity, which are important parameters in the development of pharmaceuticals and materials .
Scientific Research Applications
Intermediate in Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of pharmaceutical compounds like d-Naproxen, an anti-inflammatory agent (Lu Xian, 2000).
Production of Naphthamide and Naphthanilide : Ethyl 1, 3-dihydroxy-2-naphthoate reacts with ammonia and aniline to produce naphthamide and naphthanilide, respectively (Y. Huang, 1958).
Catalyzed Reactions for Compound Formation : It is used in Rhodium(II) acetate-catalyzed reactions to form 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters (E. Taylor & H. Davies, 1983).
Synthesis of Functionalized Naphthalenes : It is a key component in the synthesis of functionalized naphthalenes with various substituents (Dongjin Kang et al., 2012).
Furan Derivatives Synthesis : It is involved in the synthesis of furan derivatives, a class of organic compounds with various applications (T. Horaguchi et al., 1983).
Synthesis of η-Pyrromycinone : Ethyl 6-hydroxy-2-naphthoate is used in the synthesis of η-pyrromycinone, a compound of chemical interest (Z. Horii et al., 1965).
Crystal and Molecular Structure Studies : It is studied for its crystal and molecular structures to understand its chemical properties (M. Kaur et al., 2012).
Antitumor Activity : Certain derivatives of Ethyl 6-hydroxy-2-naphthoate have been synthesized and tested for antitumor activities (Ju Liu et al., 2018).
Polymer Synthesis : It is used in the synthesis of poly(6-hydroxy-2-naphthoic acid), a polymer with various properties and applications (G. Schwarz & H. Kricheldorf, 1991).
Carboxylation of Hydroxyarens : It is involved in the carboxylation of hydroxyarens to synthesize hydroxynaphthoic acids, which have broad practical applications (K. A. Suerbaev et al., 2015).
Antibacterial and Antifungal Properties : Ethyl naphtho(2,1-b)furan-2-carboxylate, derived from Ethyl 6-hydroxy-2-naphthoate, has been investigated for its antimicrobial activities (G. K. Nagaraja et al., 2007).
Enzyme Inhibition Studies : It is used in studies related to enzyme inhibition, such as the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (J. D. Prugh et al., 1990).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-hydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMCRWYIXLKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377809 | |
Record name | Ethyl 6-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxy-2-naphthoate | |
CAS RN |
17295-12-4 | |
Record name | Ethyl 6-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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